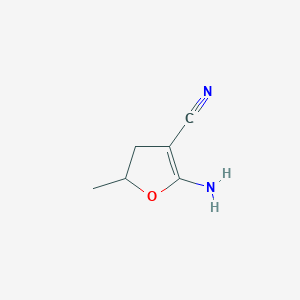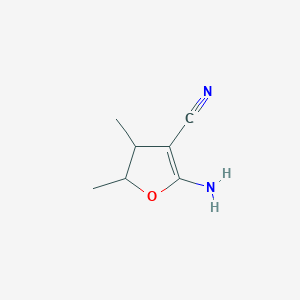
3-Chloro-2-isothiocyanatopyridine
Übersicht
Beschreibung
3-Chloro-2-isothiocyanatopyridine is a chemical compound with the formula C6H3ClN2S . It is used in various chemical reactions and has a molecular weight of 170.62 .
Synthesis Analysis
The synthesis of 3-Chloro-2-isothiocyanatopyridine and similar compounds typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . The choice of base is crucial for the formation of the dithiocarbamate salts .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-isothiocyanatopyridine is composed of a pyridine ring with a chlorine atom at the 3rd position and an isothiocyanate group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
3-Chloro-2-isothiocyanatopyridine serves as a versatile building block in organic synthesis. Researchers utilize it to create novel compounds, especially those with potential pharmaceutical applications. Its isothiocyanate group can react with amines, thiols, and other nucleophiles, leading to the formation of diverse derivatives. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Labeling and Bioconjugation
The isothiocyanate moiety in this compound allows for efficient labeling of biomolecules. Researchers can attach it to proteins, peptides, or nucleic acids to create fluorescent probes, affinity tags, or imaging agents. These labeled molecules find applications in cell biology, proteomics, and drug discovery .
Pesticide and Herbicide Development
3-Chloro-2-isothiocyanatopyridine derivatives have been investigated for their potential as agrochemicals. Researchers explore their pesticidal and herbicidal activities, aiming to develop environmentally friendly alternatives to conventional chemicals. These derivatives may selectively target pests or invasive plants while minimizing harm to non-target organisms .
Materials Science and Surface Modification
The reactivity of the isothiocyanate group makes 3-Chloro-2-isothiocyanatopyridine useful in modifying surfaces. Scientists functionalize materials like nanoparticles, polymers, or glass slides by attaching this compound. Modified surfaces can enhance adhesion, alter wettability, or facilitate bioconjugation, making them valuable in biosensors, drug delivery, and other applications .
Coordination Chemistry and Metal Complexes
Researchers explore the coordination chemistry of 3-Chloro-2-isothiocyanatopyridine with transition metals. It forms stable complexes with metals like copper, palladium, or platinum. These complexes exhibit diverse properties, such as luminescence, catalysis, or magnetic behavior. Understanding these interactions aids in designing new materials and catalysts .
Photophysical Studies and Fluorescent Probes
The absorption and emission properties of 3-Chloro-2-isothiocyanatopyridine derivatives are of interest in photophysical studies. Researchers investigate their fluorescence behavior, quantum yields, and solvent effects. These derivatives serve as fluorescent probes for monitoring biological processes, detecting metal ions, or studying molecular interactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUGFRXADMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615277 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-isothiocyanatopyridine | |
CAS RN |
61737-23-3 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)

![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)

